REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:11])[C:8]([CH3:10])=[CH2:9].[Cl:12][CH2:13][C:14](Cl)=[O:15].C(N(CC)CC)C>CO.C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C>[Cl:12][CH2:13][C:14]([NH:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:11])[C:8]([CH3:10])=[CH2:9])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCCNC(C(=C)C)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-liter 4-neck flask fitted with condenser, stirrer, and 2-dropping funnels
|
Type
|
CUSTOM
|
Details
|
in funnel two was placed
|
Type
|
ADDITION
|
Details
|
was added in a slow stream over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
to the residue was added hot ethyl acetate (500 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
the solid was washed with hot ethyl acetate (500 mL)
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotory evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
to remove any solid present
|
Type
|
TEMPERATURE
|
Details
|
cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
The crude monomer was purified by chromatography on a silica gel
|
Type
|
WASH
|
Details
|
The product was eluted from the column
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of ethyl acetate and dichloromethane (4 L)
|
Type
|
CUSTOM
|
Details
|
The collected solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from ethyl acetate (300 mL) with 2,6-di-tert-butyl-p-cresol (500 mg)
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline compound, mp 85°-90° C., 83 g (43% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NCCCNC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |